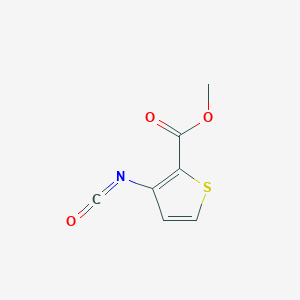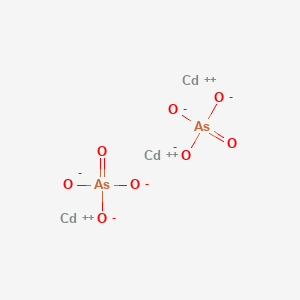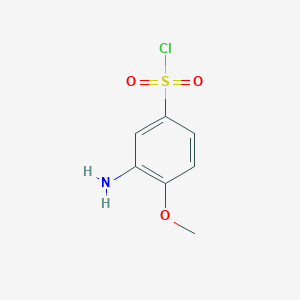
Methyl 3-isocyanatothiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-isocyanatothiophene-2-carboxylate, also known as MITC, is a versatile chemical compound that has been used in a variety of scientific research applications. This compound has been used in the synthesis of polymers, as a catalyst in organic reactions, and in various biological experiments. Its versatility and relatively low toxicity make it an attractive choice for many research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Thiophene derivatives are pivotal in the development of novel organic compounds with potential applications in dyes, medicines, and advanced materials. For example, studies have shown that thiophene-containing compounds play a significant role in photochemistry, where they are used to synthesize complex cyclic structures through photocyclization processes (Anklam, Lau, & Margaretha, 1985). Furthermore, thiophene carboxylic acids and their derivatives have been explored for their unique solution properties and potential in creating water-soluble polymers with specific optical properties (Kim, Chen, Gong, & Osada, 1999).
Medicinal Chemistry
In the realm of medicinal chemistry, thiophene derivatives have been investigated for their anticancer, anti-HIV, and antimicrobial activities. A notable study on 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones revealed some compounds with promising antiproliferative properties, highlighting the therapeutic potential of thiophene-based compounds in cancer treatment (Savini et al., 2004). These findings underscore the importance of thiophene moieties in designing new therapeutic agents.
Computational Studies and Crystallography
Crystallographic and computational studies on thiophene derivatives, such as Methyl-3-aminothiophene-2-carboxylate, provide insights into the structural and electronic properties of these molecules. Such studies are crucial for understanding the molecular interactions and designing compounds with desired properties (Tao et al., 2020).
Environmental and Health Concerns
Research on isocyanates, which are related to the isocyanato group in Methyl 3-isocyanatothiophene-2-carboxylate, has highlighted concerns regarding their mutagenic and carcinogenic potentials. Studies indicate that commonly used isocyanates in polyurethane production exhibit mutagenicity, underscoring the need for careful handling and regulation (Andersen et al., 1980).
Propiedades
IUPAC Name |
methyl 3-isocyanatothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDNLJVNFYBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595661 | |
| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanatothiophene-2-carboxylate | |
CAS RN |
25712-16-7 | |
| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)



![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)

